

Spectroscopic Characterization of 3,5-Di-tert-butyl-2-methoxybenzaldehyde: A Comparative Guide

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Compound of Interest

Compound Name: 3,5-Di-tert-butyl-2-methoxybenzaldehyde

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For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical compounds is paramount. This guide provides a comparative overview of the spectroscopic data for **3,5-Di-tert-butyl-2-methoxybenzaldehyde**, a valuable intermediate in organic synthesis. We present a detailed analysis of its ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry data, offering a comprehensive spectroscopic profile.

Comparative Spectroscopic Data

The following table summarizes the key quantitative data obtained from various spectroscopic techniques for the structural characterization of **3,5-Di-tert-butyl-2-methoxybenzaldehyde**.

Spectroscopic Technique	Parameter	Value	Assignment/Interpretation
¹ H NMR (CDCl ₃ , 400 MHz)	Chemical Shift (δ)	10.43 ppm	(s, 1H, -CHO)
Chemical Shift (δ)	7.65 ppm	(d, J=2.6 Hz, 1H, Ar-H)	
Chemical Shift (δ)	7.58 ppm	(d, J=2.6 Hz, 1H, Ar-H)	
Chemical Shift (δ)	3.91 ppm	(s, 3H, -OCH ₃)	
Chemical Shift (δ)	1.43 ppm	(s, 9H, -C(CH ₃) ₃)	
Chemical Shift (δ)	1.33 ppm	(s, 9H, -C(CH ₃) ₃)	
¹³ C NMR (CDCl ₃ , 100 MHz)	Chemical Shift (δ)	191.1 ppm	(C=O)
Chemical Shift (δ)	160.2 ppm	(Ar-C-OCH ₃)	
Chemical Shift (δ)	142.3 ppm	(Ar-C)	
Chemical Shift (δ)	139.8 ppm	(Ar-C)	
Chemical Shift (δ)	130.3 ppm	(Ar-C-CHO)	
Chemical Shift (δ)	128.4 ppm	(Ar-CH)	
Chemical Shift (δ)	127.9 ppm	(Ar-CH)	
Chemical Shift (δ)	64.2 ppm	(-OCH ₃)	
Chemical Shift (δ)	35.6 ppm	(-C(CH ₃) ₃)	
Chemical Shift (δ)	34.9 ppm	(-C(CH ₃) ₃)	
Chemical Shift (δ)	31.5 ppm	(-C(CH ₃) ₃)	
Chemical Shift (δ)	29.4 ppm	(-C(CH ₃) ₃)	
FT-IR (ATR)	Wavenumber (cm ⁻¹)	~2960 cm ⁻¹	C-H stretch (aliphatic)

Wavenumber (cm ⁻¹)	~2870 cm ⁻¹	C-H stretch (aldehyde)	
Wavenumber (cm ⁻¹)	~1685 cm ⁻¹	C=O stretch (aldehyde)	
Wavenumber (cm ⁻¹)	~1580 cm ⁻¹	C=C stretch (aromatic)	
Wavenumber (cm ⁻¹)	~1240 cm ⁻¹	C-O stretch (ether)	
Mass Spectrometry (EI)	m/z	248	[M] ⁺ (Molecular Ion)
m/z	233	[M-CH ₃] ⁺	
m/z	219	[M-C ₂ H ₅] ⁺ or [M- CHO] ⁺	
m/z	191	[M-C(CH ₃) ₃] ⁺	

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below to ensure reproducibility and accurate comparison.

¹H NMR Spectroscopy

Objective: To determine the proton environment in the molecule.

Instrumentation: 400 MHz NMR Spectrometer.

Procedure:

- Sample Preparation: Approximately 5-10 mg of **3,5-Di-tert-butyl-2-methoxybenzaldehyde** was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Data Acquisition: The sample was transferred to a 5 mm NMR tube. The spectrum was acquired at room temperature using a standard proton pulse sequence. A sufficient number

of scans were averaged to obtain a good signal-to-noise ratio.

- Data Processing: The free induction decay (FID) was Fourier transformed, and the resulting spectrum was phased and baseline corrected. The chemical shifts were referenced to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

Objective: To identify the number and types of carbon atoms in the molecule.

Instrumentation: 100 MHz NMR Spectrometer.

Procedure:

- Sample Preparation: A more concentrated sample of approximately 20-30 mg of the compound was dissolved in 0.6 mL of CDCl₃ with TMS.
- Data Acquisition: A standard proton-decoupled pulse sequence was used to acquire the spectrum at room temperature. A sufficient number of scans were accumulated to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
- Data Processing: The FID was processed with a line broadening factor of 1 Hz. The spectrum was Fourier transformed, phased, and baseline corrected. Chemical shifts were referenced to the central peak of the CDCl₃ solvent signal at 77.16 ppm.

FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

- Sample Preparation: A small amount of the solid **3,5-Di-tert-butyl-2-methoxybenzaldehyde** was placed directly onto the ATR crystal.

- Data Acquisition: Firm and even pressure was applied to the sample using the instrument's pressure clamp to ensure good contact with the crystal. A background spectrum of the clean, empty ATR crystal was recorded first. Then, the sample spectrum was recorded over the range of 4000-400 cm^{-1} .
- Data Processing: The sample spectrum was automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

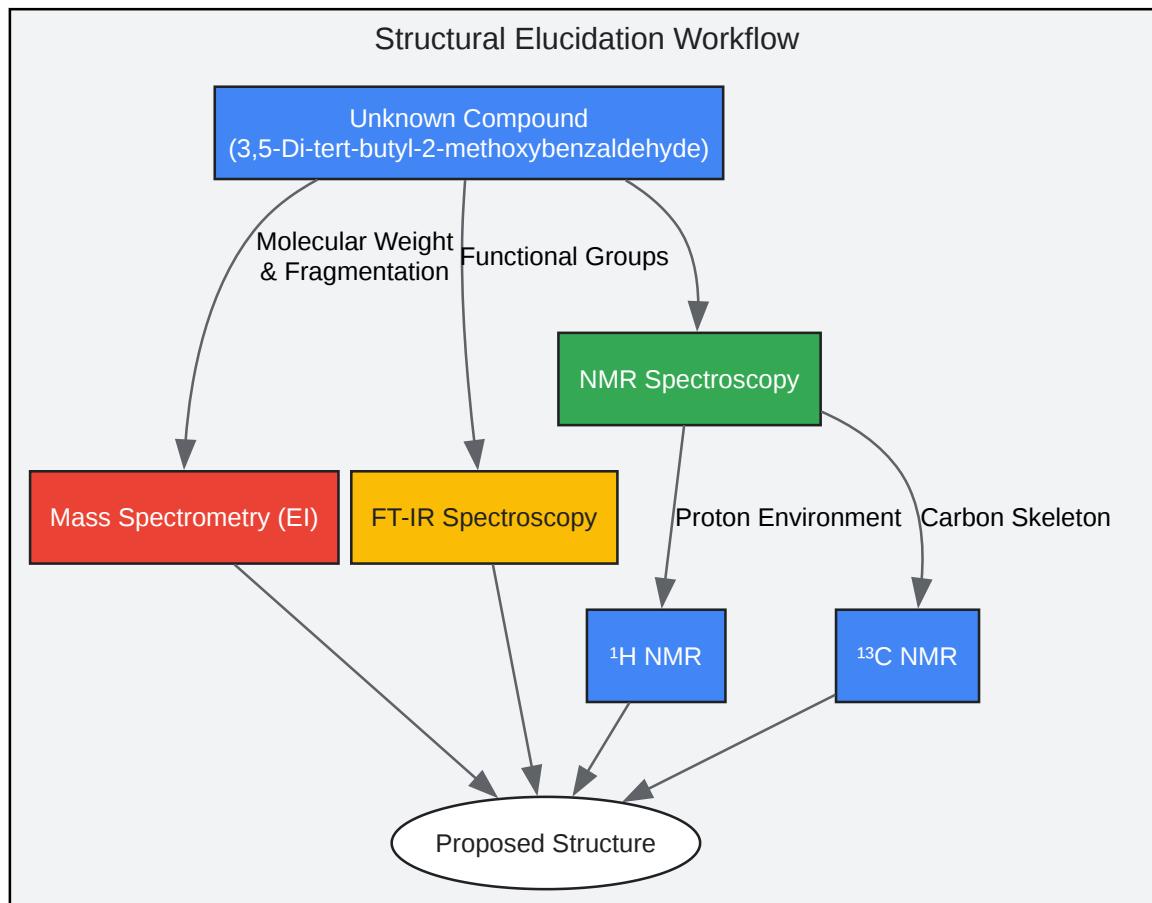
Instrumentation: Mass spectrometer with an Electron Ionization (EI) source.

Procedure:

- Sample Introduction: A small amount of the sample was introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography.
- Ionization: The sample was vaporized and then bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
- Mass Analysis: The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection: The abundance of each ion was measured by a detector to generate the mass spectrum.

Visualization of Spectroscopic Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using the spectroscopic techniques discussed.



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Caption: Workflow for Spectroscopic Structural Elucidation.

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